

Author: BenchChem Technical Support Team. Date: December 2025

Production of Cerium-141: A Technical Guide

Compound of Interest		
Compound Name:	Cerium-141	
Cat. No.:	B085116	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cerium-141 (141Ce), a radioisotope with a half-life of 32.5 days, emits both beta particles and a gamma ray, making it a nuclide of interest for various research and potential therapeutic applications. This guide provides a comprehensive overview of the nuclear reactions utilized for the production of 141Ce, detailing experimental methodologies, quantitative data, and purification processes.

Nuclear Production Routes

Cerium-141 can be produced through several nuclear reactions, primarily involving neutron or charged particle bombardment of stable isotopes. It also occurs as a fission product in nuclear reactors. The primary production routes are summarized below.

Neutron Activation of Cerium-140

The most common method for producing 141 Ce is through the neutron capture reaction of stable Cerium-140 (140 Ce), which has a natural abundance of 88.48%. This reaction, denoted as 140 Ce(n, γ) 141 Ce, is typically carried out in a nuclear reactor by irradiating a cerium target with thermal neutrons.

Target Material: High-purity cerium oxide (CeO₂) is a commonly used target material. The target can be in bulk powder form or as fabricated thin foils. For specialized applications, nanoceria has also been investigated as a target material.

Irradiation: The cerium target is encapsulated and placed in a high-flux region of a nuclear reactor. The duration of irradiation is a critical parameter that influences the final activity of 141 Ce. A competing reaction, 141 Ce(n,y) 142 Ce, can lead to the burnout of the desired product, suggesting that there is an optimal irradiation time to maximize 141 Ce yield.

Other Neutron-Induced Reactions

- 142Ce(n,2n)141Ce: This reaction involves the bombardment of Cerium-142 (142Ce) with fast neutrons, typically around 14 MeV. This method requires a neutron source capable of producing high-energy neutrons, such as a D-T neutron generator.
- ¹⁴¹Pr(n,p)¹⁴¹Ce: The irradiation of stable Praseodymium-141 (¹⁴¹Pr) with fast neutrons can also produce ¹⁴¹Ce.

Charged Particle-Induced Reactions

Accelerators can be employed to produce ¹⁴¹Ce through the bombardment of targets with charged particles.

- 140Ce(d,p)141Ce: This reaction involves bombarding a 140Ce target with deuterons.
- ¹³⁸Ba(α,n)¹⁴¹Ce: Alpha particle bombardment of stable Barium-138 (¹³⁸Ba) can also yield
 ¹⁴¹Ce.

Fission Product

Cerium-141 is a significant fission product in the nuclear fission of uranium and plutonium. It can be separated from spent nuclear fuel, although this process is complex due to the presence of a wide range of other radioactive fission products.

Quantitative Data on Production Reactions

The following table summarizes key quantitative data associated with the primary nuclear reactions for producing **Cerium-141**.

Reaction	Target Isotope	Target Natural Abundance (%)	Projectile	Typical Projectile Energy	Reaction Cross- Section
¹⁴⁰ Ce(n,y) ¹⁴¹ C e	¹⁴⁰ Ce	88.48	Thermal Neutron	Thermal	Varies with neutron energy
¹⁴² Ce(n,2n) ¹⁴¹ Ce	¹⁴² Ce	11.11	Fast Neutron	~14 MeV	1857 ± 18 mb (at 14.2 MeV)
¹⁴¹ Pr(n,p) ¹⁴¹ C e	¹⁴¹ Pr	100	Fast Neutron	> 1 MeV	Varies with neutron energy
¹⁴⁰ Ce(d,p) ¹⁴¹ Ce	¹⁴⁰ Ce	88.48	Deuteron	~10-20 MeV	Varies with deuteron energy
¹³⁸ Ba(α,n) ¹⁴¹ C e	¹³⁸ Ba	71.70	Alpha Particle	~20 MeV	Varies with alpha energy

Experimental ProtocolsTarget Preparation

For accelerator-based production, thin and uniform targets are essential. A common method is physical vapor deposition, where the target material (e.g., enriched ¹⁴⁰Ce or ¹⁴²Ce) is evaporated in a vacuum and deposited onto a backing foil. Due to the reactive nature of cerium, it is often sandwiched between protective layers, such as carbon, to prevent oxidation and provide structural stability. For reactor irradiations, powdered cerium oxide is typically sealed in high-purity quartz or aluminum capsules.

Irradiation Procedures

Reactor Irradiation (140Ce(n,y)141Ce):

• A precisely weighed amount of high-purity CeO₂ powder is encapsulated.

- The capsule is placed in a suitable position within the core of a nuclear reactor.
- The target is irradiated with a known thermal neutron flux for a predetermined duration.
- After irradiation, the target is allowed to cool for a period to allow short-lived isotopes to decay before processing.

Accelerator Irradiation (e.g., ¹⁴⁰Ce(d,p)¹⁴¹Ce):

- A thin target of ¹⁴⁰Ce is mounted in a target holder.
- The target is placed in the beamline of a particle accelerator.
- The target is bombarded with a deuteron beam of a specific energy and current for a set duration.
- The irradiated target is then removed for chemical processing.

Chemical Separation and Purification

Post-irradiation processing is crucial to separate ¹⁴¹Ce from the target material and any produced impurities. The choice of method depends on the production route and the nature of the impurities.

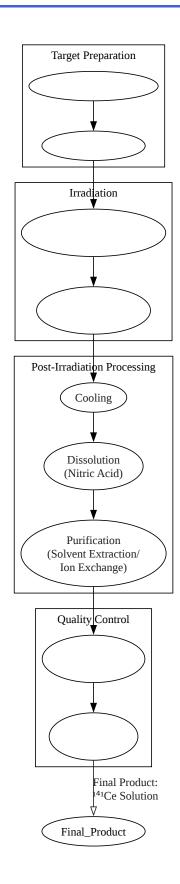
Solvent Extraction: This is a widely used technique for separating cerium from other rare earth elements. The process typically involves:

- Dissolving the irradiated target in a suitable acid (e.g., nitric acid).
- Oxidizing Ce(III) to Ce(IV) using an oxidizing agent such as potassium bromate or ammonium persulfate.
- Extracting the Ce(IV) into an organic phase containing an extractant like tributyl phosphate (TBP) or di-(2-ethylhexyl) phosphoric acid (D2EHPA).
- The other trivalent rare earth elements remain in the aqueous phase.

• The ¹⁴¹Ce is then back-extracted from the organic phase into an aqueous solution, often by reduction to Ce(III).

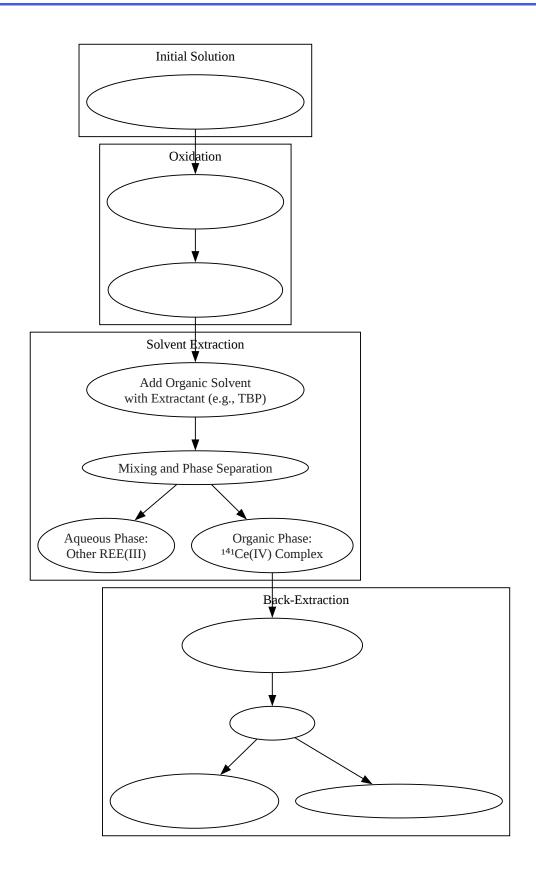
Ion-Exchange Chromatography: This method is effective for high-purity separations.

- The dissolved target solution is loaded onto a cation-exchange resin column.
- By using specific eluents (e.g., alpha-hydroxyisobutyric acid, α-HIBA), the rare earth elements can be selectively eluted from the column based on their differing affinities for the resin.
- The fraction containing ¹⁴¹Ce is collected.


Quality Control

The final product's purity and activity must be verified.

- Radionuclidic Purity: Gamma-ray spectroscopy is used to identify and quantify the presence
 of any gamma-emitting impurities. The characteristic 145.4 keV gamma peak of ¹⁴¹Ce is
 used for its identification and activity measurement.
- Radiochemical Purity: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to determine the chemical form of the ¹⁴¹Ce.
- Activity Calibration: The absolute activity of the ¹⁴¹Ce solution is determined using a
 calibrated ionization chamber or a gamma-ray spectrometer with a known efficiency.


Visualized Workflows

Click to download full resolution via product page

Click to download full resolution via product page

 To cite this document: BenchChem. [Production of Cerium-141: A Technical Guide].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085116#nuclear-reactions-for-producing-cerium-141]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com